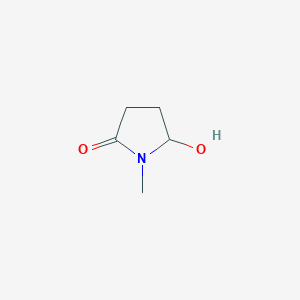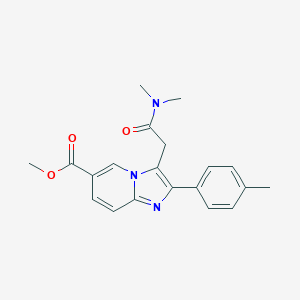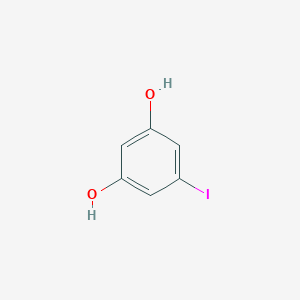
5-Iodobenzene-1,3-diol
Overview
Description
Synthesis Analysis
The synthesis of iodobenzenes, including 5-Iodobenzene-1,3-diol, often involves halogenation reactions where iodine is introduced to the benzene ring. Techniques such as the use of iodine monochloride in alcoholic solvents have been developed for efficient diiodination of corresponding dialkoxybenzenes, leading to high yields of diiodobenzene derivatives, which are valuable intermediates in further chemical syntheses (Wariishi, K., Morishima, S., & Inagaki, Y., 2003).
Molecular Structure Analysis
The molecular structure of 5-Iodobenzene-1,3-diol is characterized by the presence of an iodine atom and two hydroxyl groups attached to a benzene ring. These substitutions influence the electron distribution within the molecule and can affect the molecule's reactivity. X-ray diffraction techniques have been utilized to determine the precise geometric configuration of related iodobenzene derivatives, providing insight into their potential chemical behavior and interactions (Zhang, X., et al., 2015).
Chemical Reactions and Properties
Iodobenzenes participate in a variety of chemical reactions, including oxidative cyclizations and coupling reactions, which can be catalyzed by iodobenzene itself or involve its transformation into more complex molecules. For instance, iodobenzene has been shown to catalyze the 5-exo-dig cyclization of δ-alkynyl β-ketoesters under oxidative conditions, highlighting its utility in synthesizing cyclopentane derivatives with high diastereoselectivity (Rodríguez, A., & Moran, W., 2011).
Physical Properties Analysis
The physical properties of 5-Iodobenzene-1,3-diol, such as melting point, density, and solubility, are significantly influenced by its molecular structure. The presence of the iodine atom contributes to a higher molecular weight and potentially affects its solubility in various solvents. Studies on related iodobenzenes provide insights into how these substituents affect physical properties and stability (Cvitaš, T., Güsten, H., & Klasinc, L., 1977).
Chemical Properties Analysis
The chemical properties of 5-Iodobenzene-1,3-diol, such as reactivity towards nucleophilic substitution or participation in electrophilic aromatic substitution reactions, are pivotal for its application in organic synthesis. The iodine substituent makes the benzene ring more susceptible to further functionalization, allowing for the synthesis of a wide range of derivatives with varied chemical functionalities. This reactivity is utilized in synthesizing advanced materials and conducting further chemical transformations (Boyd, D., et al., 2005).
Scientific Research Applications
-
Stereoselective Synthesis of 1,3-diols
- Field : Organic Chemistry
- Application : 1,3-diols are used in the synthesis of a large number of natural products and synthetic molecules, which are used as drugs or pharmacological agents . The development of new protocols for the stereoselective synthesis of 1,3-diols is of great interest in organic chemistry .
- Method : Biocatalysts/chemocatalysts are used for the stereoselective synthesis of 1,3-diols . One-pot strategies are also used where several reactions are conducted sequentially in the same reaction vessel, without the isolation of intermediates .
- Results : The use of biocatalysts/chemocatalysts has led to the development of new protocols for the stereoselective synthesis of 1,3-diols .
-
Study of Molecular Structure, Vibrational Spectroscopy, and HOMO-LUMO
- Field : Physical Chemistry
- Application : The study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of iodobenzene and other halogen bonds is crucial to numerous disciplines, including biological systems, drug development, and crystal engineering .
- Method : Density functional theory (DFT) is used to examine the structural properties of the halogen bonds . Geometry optimization, infrared spectra, and some electronic properties have been achieved .
- Results : The study provides insights into the structural properties, the ultraviolet spectrum, HOMO and LUMO energies, the visible spectrum, and bond length .
-
Phenyliodine(III)diacetate (PIDA) Applications
- Field : Organic Synthesis
- Application : PIDA is used in the synthesis of complex organic molecules .
- Method : An azide group is introduced to imidazo[1,2-a]pyridines at position C3, forming a complex called σ-complex 118, which then undergoes aromatization to produce 3-azido imidazo[1,2-a]pyridines .
- Results : The heat breakdown of aryl azides produces complex organic molecules .
-
α-Diketone Synthesis by Oxidation
- Field : Organic Chemistry
- Application : α-Diketones are important in various fields, including pharmaceuticals, agrochemicals, and materials science . The oxidation of 1,2-diols gives α-hydroxy ketones or α-diketones depending on the amount of oxidant used .
- Method : A highly efficient and mild procedure for the oxidation of different types of alcohols uses TEMPO as a catalyst, iodobenzene dichloride as a stoichiometric oxidant, and pyridine as a base .
- Results : High yielding procedures for the preparation of iodoarene dichlorides have been developed .
-
Organic Intermediate
- Field : Organic Chemistry
- Application : 2-Iodobenzene-1,3-diol can be used as an organic intermediate . It can be obtained from the iodination of resorcinol .
- Method : The iodination reagent can be elemental iodine or KIO3 and KI .
- Results : The product, 2-Iodobenzene-1,3-diol, can be used in further organic synthesis .
- Acceptorless Dehydrogenative Condensation
- Field : Organic Chemistry
- Application : The use of diols and anilines as reagents for the preparation of indoles represents a challenge in organic synthesis . By means of acceptorless dehydrogenative condensation, heterocycles, such as indoles, can be obtained .
- Method : This process employs heterogeneous catalysts Pt/Al2O3 and ZnO in combination with an acid catalyst (p-TSA) and NMP as solvent . Under optimized conditions, the diol excess has been reduced down to 2 equivalents .
- Results : This represents a major advance, and allows the use of other diols . 2,3-Butanediol or 1,2-cyclohexanediol has been employed affording 2,3-dimethyl indoles and tetrahydrocarbazoles . In addition, 1,3-propanediol has been employed to prepare quinolines or natural and synthetic julolidines .
Safety And Hazards
The safety data sheet for iodobenzene, a related compound, suggests that it is a combustible liquid that is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling it .
Relevant Papers
A paper titled “Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes” discusses the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB) . The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This might be relevant as it discusses a similar compound and its synthesis.
properties
IUPAC Name |
5-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQDUNYLFCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346966 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodobenzene-1,3-diol | |
CAS RN |
64339-43-1 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

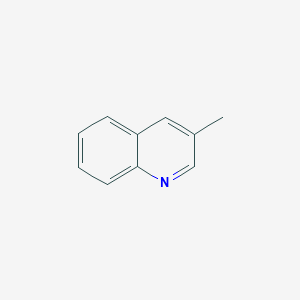
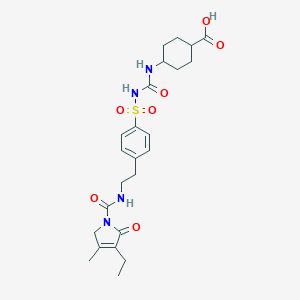
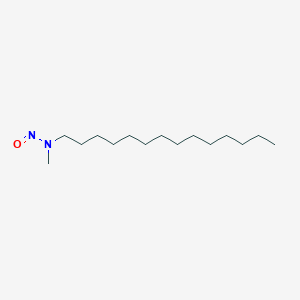
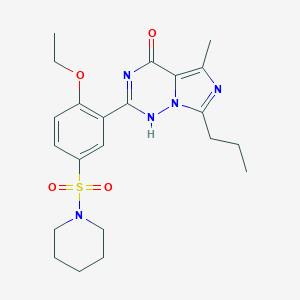
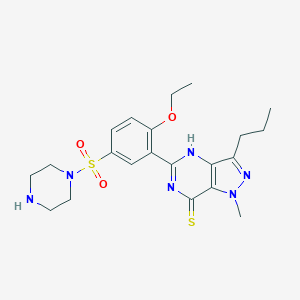
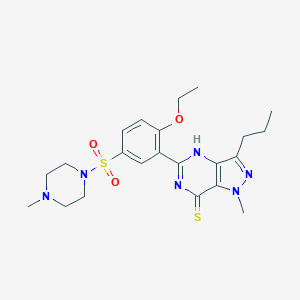
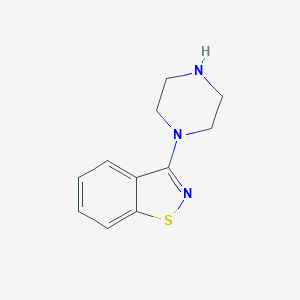
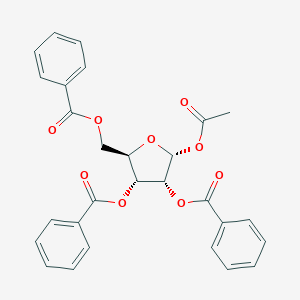

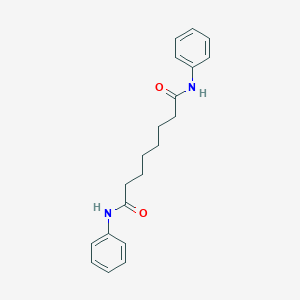

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)
